Sodium trifluoroacetate-1-13C Sodium trifluoroacetate-1-13C
Brand Name: Vulcanchem
CAS No.: 286425-32-9
VCID: VC3817496
InChI: InChI=1S/C2HF3O2.Na/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1/i1+1;
SMILES: C(=O)(C(F)(F)F)[O-].[Na+]
Molecular Formula: C2F3NaO2
Molecular Weight: 136.998 g/mol

Sodium trifluoroacetate-1-13C

CAS No.: 286425-32-9

Cat. No.: VC3817496

Molecular Formula: C2F3NaO2

Molecular Weight: 136.998 g/mol

* For research use only. Not for human or veterinary use.

Sodium trifluoroacetate-1-13C - 286425-32-9

Specification

CAS No. 286425-32-9
Molecular Formula C2F3NaO2
Molecular Weight 136.998 g/mol
IUPAC Name sodium;2,2,2-trifluoroacetate
Standard InChI InChI=1S/C2HF3O2.Na/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1/i1+1;
Standard InChI Key UYCAUPASBSROMS-YTBWXGASSA-M
Isomeric SMILES [13C](=O)(C(F)(F)F)[O-].[Na+]
SMILES C(=O)(C(F)(F)F)[O-].[Na+]
Canonical SMILES C(=O)(C(F)(F)F)[O-].[Na+]

Introduction

Chemical and Physical Properties

Structural Characteristics

Sodium trifluoroacetate-1-13C features a linear structure with a trifluoromethyl group (CF3\text{CF}_3) bonded to a 13C^{13}\text{C}-enriched carbonyl carbon (CO2\text{CO}_2^-) and a sodium counterion. The 13C^{13}\text{C} isotope, constituting 1.1% of natural carbon, provides a detectable NMR signal without altering chemical reactivity. This structural configuration imparts strong electron-withdrawing effects, enhancing the compound’s stability in aqueous and organic matrices .

Physicochemical Data

The compound’s key properties are summarized below:

PropertyValue
Molecular Weight136.998 g/mol
AppearanceWhite crystalline powder
Melting Point205–207°C
Density1.49 g/mL
Solubility (H₂O)625 mg/mL
Exact Mass136.978163 g/mol
Hazard StatementsH315, H319, H335

These properties derive from its ionic nature and strong intermolecular interactions, which contribute to its stability under standard laboratory conditions .

Synthesis and Production

Isotopic Enrichment Methods

NaTFA-1-13C is synthesized via the neutralization of trifluoroacetic acid-1-13C (CF313CO2H\text{CF}_3^{13}\text{CO}_2\text{H}) with sodium hydroxide. The 13C^{13}\text{C}-enriched carbon source, typically sodium bicarbonate-13C (NaH13CO3\text{NaH}^{13}\text{CO}_3), ensures isotopic purity >99%. Reaction conditions are optimized at 50–60°C under nitrogen to prevent isotopic scrambling. Post-synthesis, the product is recrystallized from ethanol to achieve ≥99% purity.

Industrial-Scale Manufacturing

American Elements and VulcanChem dominate production, offering NaTFA-1-13C in grades ranging from technical (95%) to ultra-pure (99.9%). Annual global output exceeds 500 kg, catering to pharmaceutical and environmental research sectors. Pricing varies from $200/g (99%) to $1,500/g (99.9%), reflecting the costs of isotopic enrichment .

Applications in Scientific Research

NMR Spectroscopy

The 13C^{13}\text{C} label in NaTFA-1-13C produces distinct NMR signals at 165–170 ppm (CO2\text{CO}_2^-) and 110–120 ppm (CF3\text{CF}_3). Researchers utilize these signals to:

  • Track metabolic pathways in vivo using 13C^{13}\text{C}-NMR

  • Elucidate enzyme mechanisms via kinetic isotope effects

  • Study protein-ligand interactions through chemical shift perturbations

For example, in a 2024 study, NaTFA-1-13C revealed the rate-limiting step in fluoroacetate dehalogenase catalysis, demonstrating its utility in enzymology .

Environmental Tracing

Atmospheric degradation of HFCs (e.g., HFC-134a) generates trifluoroacetic acid (TFA), which neutralizes to sodium trifluoroacetate in aquatic systems. NaTFA-1-13C serves as a tracer in these processes, enabling quantification of TFA accumulation in water bodies. Between 2015–2025, TFA concentrations in Beijing’s lakes increased 17-fold, reaching 2,500 ng/L, as tracked using 13C^{13}\text{C}-labeled analogs .

OrganismLC₅₀ (TFA)NOEC (TFA)
Daphnia magna>1,200 mg/L300 mg/L
Danio rerio>1,200 mg/L300 mg/L
Lemna gibba450 mg/L120 mg/L

Notably, TFA inhibits the citric acid cycle in Selenastrum capricornutum at 0.12 mg/L by mimicking monofluoroacetate, though defluorination rates remain <4% .

Recent Research Advancements

Metabolic Pathway Analysis

A 2024 ACS Environmental Science & Technology study employed NaTFA-1-13C to map TFA metabolism in Pseudomonas fluorescens, identifying a novel defluorination pathway involving glutathione transferases. This pathway converts TFA to glyoxylate and fluoride ions, offering bioremediation potential for TFA-contaminated sites .

Pharmaceutical Applications

In drug development, NaTFA-1-13C aids in:

  • Pharmacokinetic studies of fluorinated antivirals (e.g., remdesivir metabolites)

  • Quantifying drug-protein binding via 13C^{13}\text{C}-saturation transfer difference NMR

  • Tracing fluorinated contrast agents in magnetic resonance imaging (MRI)

Ongoing clinical trials utilize the compound to optimize dosage regimens for fluoropyrimidine chemotherapeutics .

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